molecular formula C10H12BrN3 B1396866 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 916256-69-4

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Cat. No. B1396866
M. Wt: 254.13 g/mol
InChI Key: UNGBTHNRBPHIRC-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3 . It is a member of the N-heterocyclic compounds family .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine consists of both pyrazole and pyrimidine rings . The InChI of the compound is InChI=1S/C10H12BrN3/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine is 254.13 g/mol . It has a topological polar surface area of 30.2 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Use in Preparation of Pyrazolo[1,5-a]pyrimidines

A study by Catalano et al. (2015) explored the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, which allows for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This intermediate facilitates the incorporation of multiple unique 3-aryl and 7-amino substituents, improving upon prior methods in this area (Catalano et al., 2015).

2. Electrophilic Substitutions in Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines

Atta (2011) described the synthesis of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors. This process involved reactions with various electrophilic reagents, yielding 6-substituted derivatives (Atta, 2011).

3. Structural Study of Pyrazolo[1,5-a]pyrimidine Derivatives

Portilla et al. (2006) investigated the hydrogen-bonded chain structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine. They found that in this compound, molecules are linked by hydrogen bonds into chains containing three types of rings, contributing to the understanding of its molecular structure (Portilla et al., 2006).

4. Corrosion Inhibition in Ferrous Alloys

Mahgoub et al. (2010) investigated heterocyclic compounds like 2,5-diphenylpyrazolo[1,5-c]pyrimidine-7(6H)thione for their potential in inhibiting uniform corrosion of carbon steel in cooling water systems. This study highlighted the utility of these compounds in industrial applications (Mahgoub et al., 2010).

5. Palladium-Catalyzed Synthesis

Majo et al. (2003) explored an efficient palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, demonstrating the synthetic utility of this methodology in the development of compounds like R121920, a potent CRHR1 antagonist (Majo et al., 2003).

6. Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This study showcased the optimization of the potency of these compounds, leading to promising results in inflammation and pain models (Altenbach et al., 2008).

7. Synthesis of Pyrazolo[1,5-a]pyrimidines as Antimetabolites

Abdelriheem et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidines, noting their properties as antimetabolites in purine biochemical reactions and their antitrypanosomal activity (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Safety And Hazards

In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The synthetic transformations involving pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine, still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

6-bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-4-9-12-5-7(11)6-14(9)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGBTHNRBPHIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729087
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

CAS RN

916256-69-4
Record name 6-Bromo-2-(1,1-dimethylethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916256-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-tert-Butyl-1H-pyrazol-5-amine (9 g, 64.7 mmol) was dissolved in BuOH (100 ml). 2-Bromomalonaldehyde (9.76 g, 64.7 mmol) and p-TsOH*H2O (615 mg, 3.23 mmol) were added at room temperature. The mixture was stirred for 16 hours at 100° C. The reaction mixture was evaporated to dryness and the residue was purified by flash chromatography on silica gel (120 gr, 0% to 40% EtOAc in heptane) and crystallization with a small volume of diisopropylether. The crystals were washed with diisopropylether and dried for 1 hour at 50° C. and <20 mbar. The desired compound was obtained as a light yellow solid (9.5 g, 58% yield), MS: m/e=256.1/254.1 (M+H+).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Quantity
615 mg
Type
reactant
Reaction Step Two
Name
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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